2-Acetyl-N-phenyl-3-((3-(trifluoromethyl)phenyl)amino)prop-2-enamide
CAS No.:
Cat. No.: VC18383180
Molecular Formula: C18H15F3N2O2
Molecular Weight: 348.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H15F3N2O2 |
|---|---|
| Molecular Weight | 348.3 g/mol |
| IUPAC Name | (Z)-3-hydroxy-N-phenyl-2-[[3-(trifluoromethyl)phenyl]iminomethyl]but-2-enamide |
| Standard InChI | InChI=1S/C18H15F3N2O2/c1-12(24)16(17(25)23-14-7-3-2-4-8-14)11-22-15-9-5-6-13(10-15)18(19,20)21/h2-11,24H,1H3,(H,23,25)/b16-12-,22-11? |
| Standard InChI Key | BHAHIQQXOFJEKR-DBDLLCSWSA-N |
| Isomeric SMILES | C/C(=C(\C=NC1=CC=CC(=C1)C(F)(F)F)/C(=O)NC2=CC=CC=C2)/O |
| Canonical SMILES | CC(=C(C=NC1=CC=CC(=C1)C(F)(F)F)C(=O)NC2=CC=CC=C2)O |
Introduction
Chemical Identity and Structural Features
Nomenclature and Isomerism
The IUPAC name 2-acetyl-N-phenyl-3-((3-(trifluoromethyl)phenyl)amino)prop-2-enamide systematically describes the compound’s architecture: a propenamide chain with an acetyl group at position 2, a phenyl substituent on the amide nitrogen, and a 3-(trifluoromethyl)aniline moiety at position 3. Critically, the 3-(trifluoromethyl)phenyl designation distinguishes it from the structural isomer bearing a 4-(trifluoromethyl)phenyl group (CAS 1025617-09-7) . Such positional isomerism can significantly influence physicochemical properties and bioactivity, as the trifluoromethyl group’s orientation alters electronic distribution and steric interactions .
Table 1: Comparative Properties of 3- and 4-Trifluoromethylphenyl Isomers
| Property | 3-(Trifluoromethyl) Isomer | 4-(Trifluoromethyl) Isomer |
|---|---|---|
| CAS Number | 1025257-06-0 | 1025617-09-7 |
| Molecular Formula | ||
| Molar Mass (g/mol) | 348.33 | 348.32 |
Spectral and Stereochemical Considerations
While experimental spectral data (e.g., -NMR, -NMR) for the 3-isomer remains unpublished, analogous compounds provide insights. For instance, the 4-isomer’s -NMR spectrum in DMSO- exhibits resonances for aromatic protons (δ 7.87–7.89 ppm), acetyl methyl groups (δ 2.14 ppm), and morpholine-related protons in related structures . The E-configuration of the enamide double bond is likely stabilized by intramolecular hydrogen bonding between the enamide NH and acetyl carbonyl, a common feature in similar scaffolds .
Synthesis and Mechanistic Pathways
Condensation-Based Strategies
A plausible route to 2-acetyl-N-phenyl-3-((3-(trifluoromethyl)phenyl)amino)prop-2-enamide involves a Knoevenagel condensation between N-phenyl-3-oxobutanamide and 3-(trifluoromethyl)aniline. This would mirror methodologies used for morpholine-thioamide analogs, where DBU (1,8-diazabicycloundec-7-ene) catalyzes the dehydration of β-ketoamides with aryl amines . For example, 3-morpholino-3-thioxopropanenitrile reacts with aldehydes under DBU mediation to yield α,β-unsaturated thioamides . Adapting this protocol, the acetylated β-ketoamide precursor could condense with 3-(trifluoromethyl)aniline in ethanol or dioxane at 70–85°C, followed by chromatographic purification.
Alternative Approaches
Michael addition of 3-(trifluoromethyl)aniline to acetylated acrylamide derivatives represents another potential pathway. Such reactions typically proceed in polar aprotic solvents (e.g., DMF) with mild bases, though regioselectivity challenges may arise. Additionally, transition-metal-catalyzed couplings—though less common for enamide synthesis—could theoretically install the trifluoromethylaryl group post-cyclization, as seen in Rociletinib analogs .
Physicochemical Properties and Stability
Molecular Geometry and Polarity
The compound’s planar enamide system conjugated with the acetyl group creates an extended π-network, likely resulting in a crystalline solid at room temperature . The trifluoromethyl group enhances hydrophobicity (clogP ≈ 3.5 estimated) and metabolic stability, while the amide and enamine functionalities offer hydrogen-bonding sites. Such properties align with Lipinski’s criteria for drug-likeness, suggesting potential oral bioavailability if developed pharmacologically .
Thermal and Solubility Profiles
Although experimental melting and boiling points are unreported, analogous enamide derivatives exhibit melting points between 90–120°C . Solubility is expected to be moderate in polar aprotic solvents (DMF, DMSO) and low in water or hexane. The trifluoromethyl group’s strong electron-withdrawing effect may reduce basicity at the aniline nitrogen, enhancing stability under acidic conditions .
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